Hydrocortisone hemisuccinate
Overview
Description
It is widely used for its anti-inflammatory and anti-allergic properties . The compound is often utilized in medical treatments to manage conditions such as adrenal insufficiency, severe allergies, and inflammatory disorders.
Mechanism of Action
Target of Action
Hydrocortisone hemisuccinate, also known as hydrocortisone hydrogen succinate, is a synthetic glucocorticoid corticosteroid . The primary target of this compound is the glucocorticoid receptor . This receptor is involved in regulating various physiological processes, including immune response and inflammation .
Mode of Action
This compound exerts its effects by binding and activating the glucocorticoid receptor . Upon binding, the receptor undergoes a conformational change, allowing it to translocate into the nucleus. This leads to changes in gene transcription, resulting in increased anti-inflammatory proteins and decreased osteoblast activity .
Biochemical Pathways
The activation of the glucocorticoid receptor by this compound leads to the inhibition of various inflammatory pathways. This includes the inhibition of phospholipase A2 and NF-kappa B , which are key players in the inflammatory response . The activation of the glucocorticoid receptor also promotes the expression of anti-inflammatory genes .
Pharmacokinetics
The pharmacokinetics of hydrocortisone can vary significantly from patient to patient . Oral hydrocortisone has been shown to have a high bioavailability, with a mean cmax of 3269nmol/L and a mean AUC of 9063h*nmol/L for a dose of 02-03mg/kg/day . It has a moderate duration of action .
Result of Action
The activation of the glucocorticoid receptor by this compound results in a range of molecular and cellular effects. These include the suppression of the immune response and the reduction of inflammation . It also inhibits the expression of bone differentiation markers and stimulates the expression of adipocyte differentiation markers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended for use in epithelial and endothelial adherent cell culture applications . Additionally, it should be stored in a cool, well-ventilated area away from direct sunlight and sources of ignition to maintain its stability .
Biochemical Analysis
Biochemical Properties
Hydrocortisone hemisuccinate is a glucocorticoid, which plays a crucial role in biochemical reactions. It interacts with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes . This interaction leads to multiple downstream effects over hours to days .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It enhances the proliferation and self-renewal of limbal stem cells in explant cultures . It also supports the long-term growth of immature human myeloid cells in culture . Furthermore, it increases the activity of glucose 6-phosphate dehydrogenase in mouse mammary epithelial cells in culture in the presence of insulin .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects . These effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to 6-beta hydrocortisol via CYP3A, 5-beta tetrahydrocortisol via 3-oxo-5-beta-steroid 4-dehydrogenase, 5-alpha tetrahydrocortisol via 3-oxo-5-alpha-steroid 4-dehydrogenase 2, cortisone via Corticosteroid 11-beta-dehydrogenase isozyme 1 and Corticosteroid 11-beta-dehydrogenase isozyme 2, and glucuronide .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Most cortisol in the blood (all but about 4%) is bound to proteins, including corticosteroid binding globulin (CBG) and serum albumin . Free cortisol, such as this compound, passes easily through cellular membranes .
Subcellular Localization
As a glucocorticoid, it is known to interact with specific intracellular receptor proteins in target tissues .
Preparation Methods
The preparation of hydrocortisone hemisuccinate involves the following steps :
Mixing: Hydrocortisone is uniformly mixed with butanedioic anhydride and a water-soluble organic solvent. Basic catalysts are added to this mixture.
Stirring: The mixture is stirred for 5-30 hours at a temperature between 20°C and 40°C.
Filtering: The mixture is then filtered to obtain a filtrate.
Dilution and Crystallization: Water and a second water-soluble organic solvent are added to the filtrate to form a diluent. This diluent is added to water under stirring conditions to induce crystallization.
Washing and Drying: The resulting solids are washed and dried to obtain this compound.
This method is advantageous due to its low production cost, good solvent stability, and minimal environmental pollution.
Chemical Reactions Analysis
Hydrocortisone hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydrocortisone hemisuccinate has a wide range of scientific research applications :
Antioxidant Research: It has been investigated for its antioxidant effects in models of induced oxidative stress, highlighting its potential in preventing conditions like cataracts.
Anti-inflammatory Mechanisms: Research has explored its anti-inflammatory properties in various experimental models, contributing to the understanding of corticosteroids in managing inflammation.
Mucoadhesive Applications: The development of mucoadhesive patches incorporating this compound for buccal application has shown potential for localized treatment strategies.
Comparison with Similar Compounds
Hydrocortisone hemisuccinate is compared with other corticosteroids such as prednisolone, dexamethasone, and betamethasone . While all these compounds share anti-inflammatory properties, this compound is unique in its specific ester form, which influences its solubility and pharmacokinetics. Similar compounds include:
- Prednisolone
- Dexamethasone
- Betamethasone
- Cortisone Acetate
Each of these compounds has distinct properties and applications, making this compound a valuable addition to the corticosteroid family.
Properties
IUPAC Name |
4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQWXZAWFPZJDA-CGVGKPPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125-04-2 (hydrochloride salt) | |
Record name | Hydrocortisone hemisuccinate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40872905 | |
Record name | Cortisol 21-hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2203-97-6, 125-04-2 | |
Record name | Hydrocortisone hemisuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2203-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocortisone hemisuccinate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocortisone succinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14545 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cortisol 21-hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrocortisone 21-(hydrogen succinate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocortisone 21-(sodium succinate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCORTISONE HEMISUCCINATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHV1VP592V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydrocortisone hemisuccinate exert its effects on the body?
A1: this compound is a synthetic glucocorticoid that acts as a prodrug. [] Upon administration, it is rapidly hydrolyzed to hydrocortisone, which is the active form of the drug. [] Hydrocortisone exerts its effects by binding to glucocorticoid receptors located in the cytoplasm of target cells. [] This binding triggers a cascade of downstream events, including translocation of the receptor complex to the nucleus, modulation of gene expression, and ultimately, alteration of cellular functions. [, ]
Q2: Does this compound affect the immune response?
A2: Yes, one of the key downstream effects of hydrocortisone is the suppression of the immune response. [, , ] This occurs through various mechanisms, including inhibition of inflammatory mediators, reduction in the number and activity of immune cells, and interference with the production of antibodies. [, ]
Q3: How does age influence the anti-insulin effect of this compound?
A3: Studies in rats have revealed that this compound demonstrates an age-dependent anti-insulin effect. [] Specifically, the compound exhibits a rapid anti-insulin effect, but the magnitude of this effect varies across different age groups of rats. []
Q4: Are there any known interactions between this compound and the nervous system?
A4: Research suggests that intravenous administration of this compound in rabbits can induce bioelectrical changes within specific brain regions, including the septal nuclei and dorsal hippocampus. [] These changes manifest as alterations in the electroencephalogram (EEG) patterns, suggesting an interaction between hydrocortisone and neuronal activity. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight, they do confirm its identity as a hemisuccinate ester of hydrocortisone. [] This implies the addition of a succinic acid moiety to the hydrocortisone molecule. Based on this information, we can deduce the following:
Q6: Is there information available on material compatibility, stability, catalytic properties, or computational studies related to this compound?
A6: The provided abstracts primarily focus on the clinical applications and pharmacological aspects of this compound. Information regarding material compatibility, catalytic properties, or computational studies is not included in these research articles.
Q7: Are there strategies to improve the stability of this compound formulations?
A9: Research indicates that incorporating alkyl substitutions on the mono-esterified dicarboxylic acid portion of steroid hemi-esters, such as this compound, can significantly enhance their stability in aqueous solutions. [] This increased stability is attributed to steric hindrance, which hinders the approach of hydroxyl ions and thus slows down the rate of hydrolysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.